3,6-Dimethyl-1-benzofuran-2-carboxylic acid
Description
3,6-Dimethyl-1-benzofuran-2-carboxylic acid is a substituted benzofuran derivative characterized by methyl groups at the 3- and 6-positions of the benzofuran ring and a carboxylic acid moiety at position 2. The methyl substituents likely enhance lipophilicity, influencing bioavailability and molecular interactions.
Properties
IUPAC Name |
3,6-dimethyl-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-6-3-4-8-7(2)10(11(12)13)14-9(8)5-6/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBLVHFNRPEBDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(O2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400057 | |
| Record name | 3,6-dimethyl-1-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16820-37-4 | |
| Record name | 3,6-dimethyl-1-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation and Cyclization
A common route involves Friedel-Crafts acylation of 3,6-dimethylphenol derivatives. For example, reacting 3,6-dimethyl-2-hydroxyacetophenone with acetyl chloride under Lewis acid catalysis (e.g., AlCl₃) forms an intermediate ketone, which undergoes intramolecular cyclization upon heating (120–150°C) to yield the benzofuran skeleton. Subsequent oxidation of the acetyl group to a carboxylic acid is achieved using KMnO₄ in acidic conditions (H₂SO₄, 60°C), though over-oxidation to CO₂ remains a concern.
Key reaction parameters :
-
Temperature: 120–150°C for cyclization
-
Catalyst: AlCl₃ (10 mol%)
-
Oxidation agent: KMnO₄ (2 equiv), H₂SO₄ (0.5 M)
Multi-Step Synthesis via Silylation and Ozonolysis
A patent-pending method for structurally analogous benzofuran carboxylic acids (e.g., 4-benzofuran-carboxylic acid) provides insights into scalable routes. Adapted for 3,6-dimethyl substitution, this five-step protocol involves:
Stepwise Methodology
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Silylation : Protection of 4-hydroxy-3,6-dimethylindanone with N,O-bis(trimethylsilyl)acetamide (BSA) at 25°C for 12 hours.
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Ozonolysis : Treatment of the silylated enol ether with ozone at −78°C, followed by reductive workup with trimethylphosphite.
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Oxidation : Conversion of the ozonide intermediate to a ketone using Jones reagent (CrO₃/H₂SO₄).
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Esterification : Reaction with methanol and H₂SO₄ to form the methyl ester.
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Aromatization and Saponification : Heating the ester with p-toluenesulfonic acid (PTSA) in toluene (110°C, 8 hours), followed by NaOH-mediated hydrolysis to the carboxylic acid.
Critical considerations :
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Isomer formation during Claisen rearrangement steps necessitates careful chromatography (silica gel, hexane/EtOAc).
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Overall yield: 21–28% due to losses in multi-step purification.
Palladium-Catalyzed C–H Functionalization
Recent advances in transition metal catalysis enable direct functionalization of benzofuran precursors. A Pd(II)-mediated C–H arylation strategy, initially developed for benzofuran-2-carboxamides, can be adapted for carboxylic acid synthesis.
Directed C–H Activation
Using 8-aminoquinoline as a directing group, methyl groups are introduced at C3 and C6 via Pd(OAc)₂ catalysis (5 mol%), Ag₂CO₃ (2 equiv), and aryl iodides in DMA at 100°C. Subsequent oxidative cleavage of the directing group (NaIO₄, H₂O/THF) and hydrolysis yields the carboxylic acid.
Advantages :
Industrial Production Considerations
Scaling laboratory methods necessitates addressing:
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Catalyst recovery : Pd-based systems require costly ligand recycling.
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Waste minimization : Ozonolysis generates stoichiometric phosphite byproducts.
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Continuous flow systems : Microreactors improve heat transfer during exothermic cyclization steps, enhancing yield to 78%.
Comparative Analysis of Preparation Methods
| Method | Steps | Yield (%) | Key Advantage | Major Challenge |
|---|---|---|---|---|
| Classical Cyclization | 2 | 45–55 | Simplicity | Over-oxidation |
| Multi-Step Synthesis | 5 | 21–28 | Scalability | Low yield, isomer formation |
| Pd-Catalyzed C–H Arylation | 3 | 68–74 | Regioselectivity | High catalyst cost |
| Aldehyde Oxidation | 3 | 50–60 | Mild conditions | Precursor synthesis required |
Chemical Reactions Analysis
Oxidation Reactions
3,6-Dimethyl-1-benzofuran-2-carboxylic acid undergoes oxidation primarily at the methyl substituents and the benzofuran core. Key findings include:
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Methyl Group Oxidation : The 3- and 6-methyl groups can be oxidized to carboxylic acid derivatives under strong oxidizing conditions (e.g., KMnO₄ in acidic or basic media), forming tricarboxylic acid analogs .
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Benzofuran Core Oxidation : The aromatic ring system can be oxidized to quinone-like structures using agents such as hydrogen peroxide or peracids, though specific yields are not widely documented .
Reduction Reactions
The carboxylic acid group and aromatic system participate in reduction processes:
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Carboxylic Acid Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid group to a primary alcohol, yielding 3,6-dimethyl-1-benzofuran-2-methanol. This reaction typically proceeds in anhydrous ether or THF under reflux .
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Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) partially reduces the benzofuran ring, producing dihydrobenzofuran derivatives, though over-reduction to fully saturated systems is possible .
Halogenation and Electrophilic Substitution
The electron-rich benzofuran ring facilitates electrophilic substitution. Notable reactions include:
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Bromination : Electrophilic bromination occurs at the 4- and 7-positions of the benzofuran ring using Br₂ in acetic acid, yielding di- or tri-brominated derivatives .
-
Chlorination : Thionyl chloride (SOCl₂) converts the carboxylic acid group to an acyl chloride, enabling subsequent nucleophilic acyl substitutions .
Table 1: Halogenation Reaction Conditions and Outcomes
| Halogenation Type | Reagents/Conditions | Position Modified | Product Yield | Source |
|---|---|---|---|---|
| Bromination | Br₂, CH₃COOH, 25°C, 2h | C4, C7 | 65–78% | |
| Acyl Chloride | SOCl₂, reflux, 4h | Carboxylic Acid | 89% |
Esterification and Amidation
The carboxylic acid group readily undergoes derivatization:
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Esterification : Reaction with methanol/H₂SO₄ or DCC-mediated coupling produces methyl esters, useful for further transformations .
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Amide Formation : Coupling with amines via carbodiimide reagents (e.g., DCC/HOBt) yields substituted amides, as demonstrated in pharmacological studies .
Table 2: Derivatization Reactions
| Reaction Type | Reagents/Conditions | Product | Application | Source |
|---|---|---|---|---|
| Esterification | CH₃OH, H₂SO₄, reflux | Methyl ester | Intermediate | |
| Amide Coupling | DCC, HOBt, DMF, RT | N-substituted amide | Bioactive compounds |
Rearrangement Reactions
While direct Perkin rearrangements are not documented for this compound, related benzofuran-2-carboxylic acids undergo base-catalyzed ring contraction. For example:
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Base-Mediated Rearrangement : Under strong alkaline conditions (NaOH/EtOH), similar compounds form rearranged products via ring fission and cyclization . Kinetic studies indicate a two-stage mechanism with Hammett constants ρ = 2.34 (ring fission) and ρ = −3.54 (cyclization) .
Cyclization and Ring-Opening
Scientific Research Applications
Diuretic and Saluretic Properties
One of the most significant applications of DBCA is its pharmacological activity as a diuretic and saluretic agent. Research indicates that compounds related to benzofuran-2-carboxylic acids exhibit the ability to enhance urine production while promoting sodium excretion. This property is particularly beneficial for treating conditions associated with fluid retention, such as edema and hypertension.
- Mechanism of Action : DBCA acts by inhibiting sodium reabsorption in the renal tubules, thus increasing sodium and water excretion. This mechanism helps manage blood pressure and fluid balance in patients with heart failure or hypertension .
- Experimental Evidence : Studies on animal models have shown that administering DBCA leads to significant increases in urinary output and sodium chloride excretion, confirming its efficacy as a diuretic .
Potential Anti-inflammatory Effects
Recent investigations suggest that DBCA may also possess anti-inflammatory properties. Compounds derived from benzofuran structures have been identified as selective adenosine A2A receptor antagonists, which play a role in modulating inflammatory responses. This suggests a potential for DBCA in developing treatments for inflammatory diseases .
Organic Synthesis
DBCA serves as a valuable intermediate in organic synthesis, particularly in creating other biologically active compounds. The benzofuran structure is crucial for developing various pharmaceuticals, including those targeting cancer and central nervous system disorders.
- Synthesis Methods : The synthesis of DBCA can be achieved through several methods, including the Perkin rearrangement of halocoumarins under microwave conditions, which allows for rapid and efficient production of benzofuran derivatives . This method has been shown to yield high quantities of target compounds with reduced reaction times.
Case Studies in Synthesis
Mechanism of Action
The mechanism of action of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the presence of halogens, nitro, and hydroxyl groups at specific positions on the benzofuran ring . These functional groups enhance the compound’s ability to disrupt bacterial cell walls and inhibit essential enzymes.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Substituent Effects on Key Properties
| Compound | Substituent Position | Functional Group | Key Impact on Properties |
|---|---|---|---|
| This compound | 3,6 | Carboxylic acid | Enhanced lipophilicity; potential for improved membrane permeability |
| 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid | 3,6 (methoxy at 6) | Carboxylic acid | Increased acidity; altered electronic profile |
| 2-(4,6-Dimethyl-1-benzofuran-3-yl)acetic acid | 4,6 | Acetic acid | Non-planar structure; reduced conjugation with benzofuran ring |
Biological Activity
3,6-Dimethyl-1-benzofuran-2-carboxylic acid is a compound belonging to the benzofuran class, which has garnered attention for its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant case studies.
Chemical Structure
The chemical structure of this compound features a benzofuran ring with two methyl groups at positions 3 and 6 and a carboxylic acid functional group at position 2. This unique arrangement contributes to its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains. The results showed:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Gram-positive bacteria | 50 - 200 μg/mL |
| Gram-negative bacteria | >200 μg/mL |
| Yeasts (e.g., Candida) | 100 μg/mL |
Three derivatives of this compound demonstrated notable activity against Gram-positive bacteria and antifungal effects against Candida strains .
Anticancer Properties
The potential anticancer effects of benzofuran derivatives have been extensively studied. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:
- Cell Line Studies : In vitro studies on human cancer cell lines revealed that modifications in the benzofuran structure significantly influence anticancer activity. For instance, introducing methyl groups at specific positions enhanced potency against certain cancer types .
- Mechanism of Action : The compound's mechanism involves interaction with cellular pathways that regulate apoptosis and cell cycle progression. It has been observed to affect histone acetylation levels, which are crucial for gene expression regulation in cancer cells .
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on KAT6A Activity : A study explored the structure-activity relationship (SAR) of benzofuran derivatives, including this compound. The results indicated that specific substitutions could enhance or diminish KAT6A activity, a target implicated in various cancers .
- Antitumor Efficacy : Another study reported that compounds structurally related to this compound exhibited significant antitumor effects in preclinical models. The most potent compounds showed IC50 values in the low nanomolar range against multiple cancer cell lines .
Pharmacological Mechanisms
The biological activity of this compound can be attributed to several pharmacological mechanisms:
- Antioxidant Activity : Benzofuran derivatives are known for their antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.
- Cellular Signaling Modulation : The compound appears to modulate key signaling pathways involved in inflammation and cancer progression, potentially through the inhibition of specific kinases and transcription factors .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
